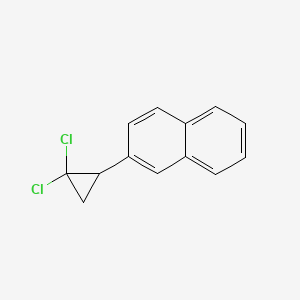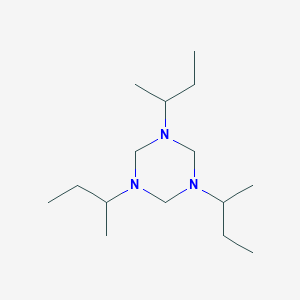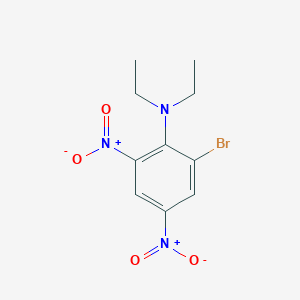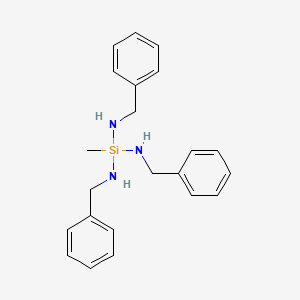
1,5-Dimethyl-3-(methylsulfanyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dimethyl-3-(methylsulfanyl)-1H-pyrazole is a heterocyclic compound with a pyrazole ring structure This compound is characterized by the presence of two methyl groups and a methylsulfanyl group attached to the pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-3-(methylsulfanyl)-1H-pyrazole can be synthesized through various synthetic routes. One common method involves the thiomethylation reaction of 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one with formaldehyde and thiols in an aqueous medium under different conditions such as room temperature, 80°C, ultrasonication, or microwave irradiation . This method allows for the selective synthesis of acyclic sulfanyl derivatives of ampyrone.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of water as a solvent in reaction media has opened new, sustainable routes for organic synthesis, making the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Dimethyl-3-(methylsulfanyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylsulfanyl group to a thiol group.
Substitution: The methylsulfanyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted pyrazole derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,5-Dimethyl-3-(methylsulfanyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response . By inhibiting these enzymes, the compound can reduce inflammation and provide therapeutic benefits in conditions such as arthritis and other inflammatory diseases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1,5-Dimethyl-3-(methylsulfanyl)-1H-pyrazole include other pyrazole derivatives such as:
- 1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl derivatives
- 1,3,4-Thiadiazole derivatives
- Pyrrolone and pyrrolidinone derivatives
Uniqueness
This compound is unique due to the presence of the methylsulfanyl group, which imparts specific chemical properties and biological activities
Eigenschaften
CAS-Nummer |
62652-34-0 |
|---|---|
Molekularformel |
C6H10N2S |
Molekulargewicht |
142.22 g/mol |
IUPAC-Name |
1,5-dimethyl-3-methylsulfanylpyrazole |
InChI |
InChI=1S/C6H10N2S/c1-5-4-6(9-3)7-8(5)2/h4H,1-3H3 |
InChI-Schlüssel |
REWYUKCABVOPSB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN1C)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-Chloro-6-[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}-N'-ethylurea](/img/structure/B14515322.png)

![N,N-Dimethyl-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethan-1-amine](/img/structure/B14515326.png)
![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-threonine](/img/structure/B14515342.png)

![2(3H)-Benzothiazolethione, 3-[[(2-nitrophenyl)amino]methyl]-](/img/structure/B14515353.png)
![1,3,4,5,6,7-Hexamethylbicyclo[3.2.0]hepta-3,6-dien-2-ol](/img/structure/B14515354.png)

![2-Dimethylamino-6,7-dihydro-oxazolo[3,2-a][1,3,5]triazin-4-one](/img/structure/B14515366.png)



![1-(Methoxymethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14515379.png)
